molecular formula C10H20O6P2S B10776730 S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate

S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate

Cat. No.: B10776730
M. Wt: 330.28 g/mol
InChI Key: AKIXWSDUEPPMKM-YFHOEESVSA-N
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Description

S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate is an organic compound belonging to the class of acyclic monoterpenoids. It is a small molecule with a chemical formula of C10H20O6P2S and a molecular weight of 330.275 g/mol . This compound is characterized by its unique structure, which includes a monoterpenoid backbone and a thiophosphate group.

Preparation Methods

The synthesis of S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate typically involves the reaction of a suitable monoterpenoid precursor with thiophosphoric acid derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate undergoes various chemical reactions, including:

Scientific Research Applications

S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes involved in prenylation processes, such as prenyltransferases. By inhibiting or modulating these enzymes, the compound can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H20O6P2S

Molecular Weight

330.28 g/mol

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl]sulfanyl-phosphonooxyphosphinic acid

InChI

InChI=1S/C10H20O6P2S/c1-9(2)5-4-6-10(3)7-8-19-18(14,15)16-17(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7-

InChI Key

AKIXWSDUEPPMKM-YFHOEESVSA-N

Isomeric SMILES

CC(=CCC/C(=C\CSP(=O)(O)OP(=O)(O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C

Origin of Product

United States

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